molecular formula C22H21N3OS B11439984 8-(4-Ethylphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-Ethylphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11439984
M. Wt: 375.5 g/mol
InChI Key: KHGLXEIEMQBFOQ-UHFFFAOYSA-N
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Description

8-(4-Ethylphenyl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the pyrido[2,1-b][1,3,5]thiadiazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused with a thiadiazine ring, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylphenyl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves the reaction of cyanothioacetamide with aromatic aldehydes and 1,3-dicarbonyl compounds. This is followed by aminomethylation or S-alkylation to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-Ethylphenyl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

8-(4-Ethylphenyl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an analgesic and anti-inflammatory agent. It may also exhibit antiviral and anti-HIV activities.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for developing new materials or chemical intermediates.

Mechanism of Action

The mechanism of action of 8-(4-ethylphenyl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or viral replication. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(4-ethylphenyl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substituents and the resulting biological activities. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and spectrum of activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

8-(4-ethylphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H21N3OS/c1-2-16-8-10-17(11-9-16)19-12-21(26)25-14-24(18-6-4-3-5-7-18)15-27-22(25)20(19)13-23/h3-11,19H,2,12,14-15H2,1H3

InChI Key

KHGLXEIEMQBFOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4

Origin of Product

United States

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